![molecular formula C16H26N2O3S B275459 2,4,6-trimethyl-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B275459.png)
2,4,6-trimethyl-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide
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Overview
Description
2,4,6-trimethyl-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide, also known as TMB-8, is a chemical compound that has been extensively studied for its various biochemical and physiological effects. TMB-8 has been used as a research tool for investigating the mechanisms of calcium signaling, as well as for studying the role of calcium ions in various cellular processes.
Mechanism of Action
2,4,6-trimethyl-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide acts as an inhibitor of the inositol 1,4,5-trisphosphate (IP3) receptor, which is responsible for releasing calcium from intracellular stores. 2,4,6-trimethyl-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide binds to the IP3 receptor and prevents the release of calcium, thereby inhibiting calcium signaling.
Biochemical and Physiological Effects:
2,4,6-trimethyl-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of muscle contraction, the inhibition of neurotransmitter release, and the inhibition of platelet aggregation. 2,4,6-trimethyl-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide has also been shown to have anti-inflammatory effects, as well as the ability to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2,4,6-trimethyl-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide in lab experiments is its ability to selectively inhibit calcium release from intracellular stores. This allows researchers to study the role of calcium ions in various cellular processes without affecting other signaling pathways. However, one limitation of using 2,4,6-trimethyl-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide is its potential toxicity, which can vary depending on the concentration used.
Future Directions
There are several potential future directions for research involving 2,4,6-trimethyl-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide. One area of interest is the role of 2,4,6-trimethyl-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide in the regulation of calcium signaling in various disease states, including cancer and neurodegenerative disorders. Another area of interest is the development of more selective inhibitors of the IP3 receptor, which could have potential therapeutic applications. Additionally, further research is needed to fully understand the potential toxicity of 2,4,6-trimethyl-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide and to develop safe and effective dosing strategies for its use in research.
Synthesis Methods
2,4,6-trimethyl-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide can be synthesized through a multistep process that involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 3-(morpholin-4-yl)propylamine. The resulting product is then purified through recrystallization to obtain 2,4,6-trimethyl-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide in its final form.
Scientific Research Applications
2,4,6-trimethyl-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide has been used extensively in scientific research for its ability to inhibit calcium release from intracellular stores. This inhibition of calcium signaling has been used to study the role of calcium ions in various cellular processes, including muscle contraction and neurotransmitter release.
properties
Molecular Formula |
C16H26N2O3S |
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Molecular Weight |
326.5 g/mol |
IUPAC Name |
2,4,6-trimethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C16H26N2O3S/c1-13-11-14(2)16(15(3)12-13)22(19,20)17-5-4-6-18-7-9-21-10-8-18/h11-12,17H,4-10H2,1-3H3 |
InChI Key |
RJQIQOOKHOBASG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCCN2CCOCC2)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCCN2CCOCC2)C |
Origin of Product |
United States |
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